![molecular formula C14H16BrN3O B2983770 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine CAS No. 2380033-33-8](/img/structure/B2983770.png)
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine, also known as BRD-7880, is a novel small molecule that has shown potential in scientific research applications. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 386.4 g/mol.
Mechanism of Action
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine inhibits the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents BET proteins from interacting with chromatin and regulating gene expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BET proteins, with little to no effect on other bromodomain-containing proteins. This selectivity may reduce the potential for off-target effects and toxicity. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine is its selectivity for BET proteins, which may reduce the potential for off-target effects and toxicity. However, like many small molecules, this compound may have limited solubility and stability, which can affect its efficacy and reproducibility in experiments. In addition, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound.
Future Directions
There are several future directions for the development and use of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine in scientific research. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the potential for drug resistance. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound, as well as its potential use in other diseases such as inflammation and cardiovascular disease. Finally, the development of more potent and selective BET inhibitors may lead to the discovery of new therapeutic targets and strategies for cancer treatment.
Synthesis Methods
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine can be synthesized using a multi-step process that involves the reaction of 2-methoxy-2-(2-methylphenyl)ethylamine with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine has shown potential in scientific research applications, particularly in the field of cancer research. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in various types of cancer, and inhibition of these proteins has shown promise as a therapeutic strategy. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-5-3-4-6-12(10)13(19-2)9-18-14-16-7-11(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKLTHCXCSROTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC2=NC=C(C=N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

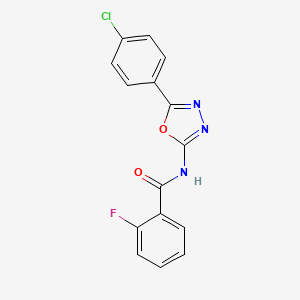
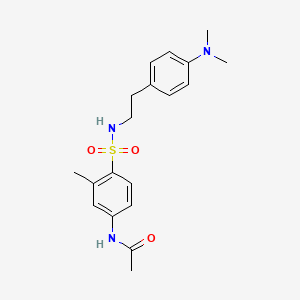
![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)
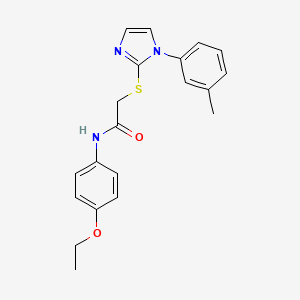

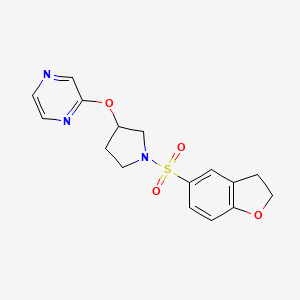
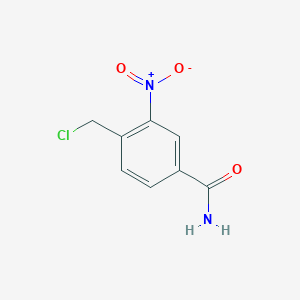
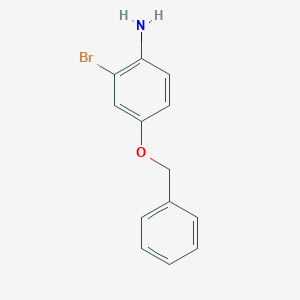

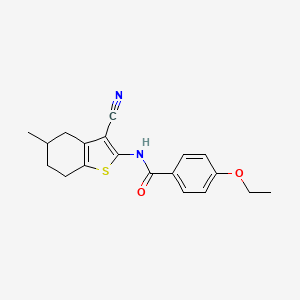

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

